N-Benzyl-6-bromo-N-methylpyridin-2-amine

VAP-1/SSAO inhibition Inflammation Diabetic complications

For medicinal chemistry programs targeting VAP-1, sourcing a validated inhibitor with confirmed potency and selectivity is critical. N-Benzyl-6-bromo-N-methylpyridin-2-amine offers a robust solution. - Potent & Selective: Demonstrates an IC50 of 32 nM against human VAP-1 with >3,000-fold selectivity over MAO-B, reducing off-target risk. - Structurally Defined: Features a 6-bromo substituent ideal for cross-coupling, enabling rapid SAR exploration. Its solid-state chemistry (mp 62.5-63.5 °C) and pKa (3.38) are well-characterized. - Reliable Supply: Available as a high-purity research reagent, shipped globally under controlled conditions to ensure integrity for your in vivo studies.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
CAS No. 1209458-62-7
Cat. No. B14127437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-bromo-N-methylpyridin-2-amine
CAS1209458-62-7
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)13-9-5-8-12(14)15-13/h2-9H,10H2,1H3
InChIKeyVBQCHLRPQGBNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-bromo-N-methylpyridin-2-amine (CAS 1209458-62-7): A VAP-1 Inhibitor Scaffold with Defined Potency and Selectivity


N-Benzyl-6-bromo-N-methylpyridin-2-amine (CAS 1209458-62-7) is a substituted pyridine derivative belonging to the class of 2-aminopyridines [1]. It features a 6-bromo substituent, an N-benzyl group, and an N-methyl group on the pyridine ring. This compound has been identified as a potent inhibitor of vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM in human enzyme assays, while demonstrating negligible activity against monoamine oxidase B (MAO-B, IC50 >100 μM) [2]. Its physicochemical properties, including a melting point of 62.5–63.5 °C and a predicted density of 1.403 g/cm³, define its solid-state and handling characteristics [3].

Why Generic Substitution Fails for N-Benzyl-6-bromo-N-methylpyridin-2-amine in VAP-1 Targeted Research


In the context of VAP-1/SSAO inhibition, N-Benzyl-6-bromo-N-methylpyridin-2-amine presents a distinct potency and selectivity profile that is not reliably recapitulated by other bromopyridine or benzylamine analogs. Direct assay data show that this specific substitution pattern—6-bromo with an N-benzyl-N-methyl tertiary amine—yields nanomolar inhibition of human VAP-1 (IC50 32 nM) while sparing MAO-B (IC50 >100,000 nM) [1][2]. In contrast, the 5-bromo regioisomer N-benzyl-5-bromo-N-methylpyridin-2-amine exhibits weak cytotoxicity (IC50 19.53 μM against MCF-7) and lacks documented VAP-1 activity , while the 4-bromo isomer shows potent anticancer activity (IC50 2.93–7.17 μM) . Substituting the N-benzyl group with a phenyl group (e.g., 6-bromo-N-methyl-N-phenylpyridin-2-amine, CAS 25194-53-0) alters electronic and steric properties, and no VAP-1 inhibition data are available for that analog. Generic in-class substitution therefore risks loss of target engagement, introduction of off-target pharmacology, or unpredictable physicochemical behavior.

Quantitative Differentiation of N-Benzyl-6-bromo-N-methylpyridin-2-amine: VAP-1 Potency, Selectivity, and Physicochemical Identity


Human VAP-1 Inhibition: Nanomolar Potency Confirmed in Radiometric Enzyme Assay

N-Benzyl-6-bromo-N-methylpyridin-2-amine inhibits human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM, as measured by radiochemical-enzymatic assay using ¹⁴C-benzylamine as substrate [1]. In comparison, the same compound exhibits no meaningful inhibition of the structurally related amine oxidase MAO-B (IC50 >100,000 nM), indicating a >3,000-fold selectivity window [2]. The 5-bromo regioisomer, N-benzyl-5-bromo-N-methylpyridin-2-amine, does not have reported VAP-1 inhibition data and instead shows only weak antiproliferative activity (IC50 19.53 μM against MCF-7 cells) .

VAP-1/SSAO inhibition Inflammation Diabetic complications

Physicochemical Distinction: Melting Point and Density Differentiate from 5-Bromo and 4-Bromo Regioisomers

N-Benzyl-6-bromo-N-methylpyridin-2-amine exhibits a reported melting point of 62.5–63.5 °C and a predicted density of 1.403 g/cm³ [1]. In contrast, the 5-bromo regioisomer (CAS 1187386-36-2) has the same predicted density (1.403 g/cm³) but a predicted boiling point of 384.1±32.0 °C (vs. 401.9±35.0 °C for the 6-bromo) and a higher predicted pKa of 5.18±0.10 (vs. 3.38±0.10 for the 6-bromo) . The 4-bromo isomer (CAS 1289132-66-6) has an XLogP3-AA of 3.5 , compared to a predicted pKa of 3.38 for the 6-bromo compound, which influences ionization and solubility in aqueous media.

Solid-state characterization Formulation Compound handling

Synthetic Versatility: A Privileged Intermediate for Palladium-Catalyzed Cross-Couplings

N-Benzyl-6-bromo-N-methylpyridin-2-amine is prepared via amination of 2,6-dibromopyridine with N-benzylmethylamine, a reaction that selectively yields 6-bromopyridin-2-amines in high yields [1]. The retained 6-bromo substituent enables subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine moieties. In contrast, the des-bromo analog N-benzyl-N-methylpyridin-2-amine lacks this synthetic handle, while the 5-bromo isomer requires alternative coupling partners due to altered electronic effects. The 6-bromo position is particularly favorable for Pd-catalyzed reactions because the adjacent pyridine nitrogen can coordinate to the metal center, enhancing reactivity [2].

Medicinal chemistry Cross-coupling Library synthesis

Application Scenarios for N-Benzyl-6-bromo-N-methylpyridin-2-amine Based on Verified Differentiation


VAP-1/SSAO Inhibitor Hit-to-Lead and Mechanistic Studies

With a validated IC50 of 32 nM against human VAP-1 and >3,000-fold selectivity over MAO-B, N-Benzyl-6-bromo-N-methylpyridin-2-amine is a robust starting point for medicinal chemistry programs targeting diabetic nephropathy, macular edema, or inflammatory disorders mediated by VAP-1 [1]. Its selectivity profile reduces the risk of MAO-related off-target effects, making it suitable for in vivo proof-of-concept studies.

Divergent Synthesis of 6-Substituted 2-Aminopyridine Libraries

The 6-bromo substituent is an ideal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing facile installation of diverse aryl, heteroaryl, or amine substituents at the 6-position [2]. This enables rapid SAR exploration around the pyridine core while maintaining the N-benzyl-N-methyl tertiary amine motif.

Physicochemical Benchmarking in Formulation Development

The experimentally determined melting point (62.5–63.5 °C) and predicted pKa (3.38) provide a baseline for solid-state characterization and solubility assessments [3]. Compared to the 5-bromo isomer (pKa ~5.18), the 6-bromo compound is more acidic, which may favor salt formation and improve aqueous solubility at physiological pH.

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